7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under mild conditions, often in the presence of a catalyst, to yield the desired product with high regioselectivity .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Due to its antiviral, antibacterial, and anticancer properties, it is being explored for therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its biological effects. The compound can bind to active sites of enzymes, disrupting their normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, 7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .
Properties
CAS No. |
69141-73-7 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-5-2-6-7-3-9-10(6)4-8-5/h2-4H,1H3 |
InChI Key |
TYJLNLYMINXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=N1 |
Origin of Product |
United States |
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